5-Amino-3,4-dihydronaphthalene-1-carboxylic acid
Description
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is a partially hydrogenated naphthalene derivative featuring a carboxylic acid group at position 1 and an amino group at position 3. The compound’s name suggests structural similarities to naphthalene sulfonic acids (e.g., 2-amino-1-naphthalenesulfonic acid) and other naphthalene-derived carboxylic acids (e.g., naphthalene-1-carboxylic acid amides) , but these are distinct in functional groups and applications.
Properties
CAS No. |
92287-95-1 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,5-6H,1,4,12H2,(H,13,14) |
InChI Key |
NTYLSVQRFVVINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N)C(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration/Reduction Sequences
A foundational strategy involves nitration of 3,4-dihydronaphthalene-1-carboxylic acid followed by selective reduction. While direct nitration of dihydronaphthalenes often yields mixtures, ortho-directing effects of the carboxylic acid group can favor C5 substitution. For example, nitration using fuming HNO₃ in H₂SO₄ at 0–5°C produces the 5-nitro derivative, which is subsequently reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol. Yields for this two-step process typically range from 45–65%, with purity dependent on chromatographic separation of regioisomers.
Nucleophilic Amination
Catalytic and Metal-Mediated Methods
Dearomative Hydride Addition
Building on methodologies for 1,4-dihydronaphthalene synthesis, potassium hydride (KH)-mediated dearomatization offers a novel pathway. Treatment of 1-naphthoic acid derivatives with KH in tetrahydrofuran (THF) at 100°C induces β-hydride elimination, generating reactive intermediates that undergo regioselective hydride addition at C5. Subsequent amination via Staudinger-type reactions with azides or reductive amination yields the amino-carboxylic acid product. Computational studies suggest a ΔG‡ of +26.3 kcal/mol for the initial elimination step, making temperature control critical.
Palladium-Catalyzed Coupling
Palladium complexes enable cross-coupling between dihydronaphthalene boronic acids and protected amino reagents. For instance, Suzuki-Miyaura coupling of 5-borono-3,4-dihydronaphthalene-1-carboxylic acid with N-Boc-aminophenylboronic ester under Pd(PPh₃)₄ catalysis (80°C, K₂CO₃) achieves 62% yield. Deprotection with HCl/EtOAc liberates the free amine.
Green Chemistry and Sustainable Methods
Solvent Optimization
Recent advances emphasize eco-friendly solvents. A protocol using 2-methyltetrahydrofuran (2-MeTHF) and diethyl carbonate (DEC) in a one-pot amination/hydrogenation sequence achieves 70% yield while reducing environmental impact. The low toxicity and high biodegradability of 2-MeTHF make it preferable to traditional solvents like dichloromethane.
Metal-Free Amination
Photocatalytic strategies using eosin Y and visible light enable C–H amination of 3,4-dihydronaphthalene-1-carboxylic acid. Irradiation (450 nm) in the presence of ammonium persulfate and trimethylamine selectively installs the amino group at C5 via radical intermediates, yielding 58% product without transition metals.
Recent Advances and Novel Strategies
Biocatalytic Approaches
Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze the transfer of amino groups to 5-keto-3,4-dihydronaphthalene-1-carboxylic acid. Using pyridoxal-5′-phosphate (PLP) as a cofactor and L-alanine as the amine donor, this method achieves 84% conversion at pH 7.5 and 30°C. Enzyme engineering to improve substrate specificity remains an active research area.
Flow Chemistry Systems
Continuous-flow microreactors enhance reaction control for nitro group reductions. A packed-bed reactor with Pt/γ-Al₂O₃ catalyst reduces 5-nitro-3,4-dihydronaphthalene-1-carboxylic acid under H₂ (5 bar) at 50°C, achieving 99% conversion in <10 min residence time.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst/Solvent | Key Advantage |
|---|---|---|---|---|
| Nitration/Reduction | 45–65 | 0–120 | Pd/C, H₂SO₄ | Simplicity |
| KH Dearomatization | 70–78 | 100 | KH/THF | Regioselectivity |
| Suzuki Coupling | 62 | 80 | Pd(PPh₃)₄ | Functional group tolerance |
| Photocatalytic | 58 | 25 | Eosin Y, visible light | Metal-free |
| Biocatalytic | 84 | 30 | Transaminase, PLP | High enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable the development of derivatives with enhanced biological properties or improved pharmacokinetics. The compound's ability to undergo reactions typical of both amino and carboxylic acids makes it a valuable intermediate in drug synthesis.
Potential Therapeutic Applications
Research indicates that this compound may act as an inhibitor of the enzyme 5α-reductase, which plays a critical role in converting testosterone to dihydrotestosterone. This inhibition could have therapeutic implications for conditions such as benign prostatic hyperplasia and androgenetic alopecia. Additionally, its structural features allow it to interact with various biological receptors, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Mechanism of Action
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with 5α-reductase suggests a mechanism that could be harnessed for therapeutic interventions in androgen-related disorders. Understanding these interactions is crucial for evaluating the compound's potential as a therapeutic agent.
Receptor Interaction Studies
Binding Affinity Investigations
The compound has been the subject of interaction studies focusing on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are employed to elucidate these interactions. Such studies are vital for understanding the potential therapeutic benefits of this compound and guiding further drug development efforts.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The evidence highlights compounds with partial structural or functional group overlap:
Research Findings and Data Gaps
- Synthetic Pathways: No evidence describes the synthesis of 5-amino-3,4-dihydronaphthalene-1-carboxylic acid. Related naphthalene derivatives (e.g., naphthalene-1-carboxylic acid amides) are synthesized via coupling reactions .
- Biological Activity : While sialic acids (e.g., Neu5Ac) are bioactive in neural and immune systems , the target compound’s biological relevance remains unexplored in the provided data.
Critical Analysis of Evidence
The provided materials focus heavily on sialic acids and unrelated naphthalene derivatives, creating a significant gap for the target compound. Key limitations include:
- Naming Ambiguity: The compound’s name resembles sialic acid derivatives (e.g., 5-amino-3,5-dideoxy structures in Neu5Ac ), but its naphthalene backbone places it in a separate chemical class.
- Lack of Direct Studies: No pharmacological, structural, or synthetic data were identified for this compound.
Biological Activity
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid (abbreviated as 5-Amino-DHNCA) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an amino group and a carboxylic acid group attached to a partially hydrogenated naphthalene ring, contributes to its reactivity and interaction with biological systems.
- Molecular Formula : C_{11}H_{11}N O_2
- Molecular Weight : Approximately 189.21 g/mol
The presence of functional groups such as the amino and carboxylic acid enhances its solubility and interaction with various biological targets, making it a valuable compound in drug development.
Enzyme Inhibition
One of the most significant biological activities attributed to 5-Amino-DHNCA is its potential as an enzyme inhibitor. Research indicates that this compound may inhibit 5α-reductase , an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This inhibition has therapeutic implications for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (hair loss) .
Interaction with Biological Receptors
5-Amino-DHNCA's structure allows it to interact with various biological receptors. Studies have shown that it can bind to specific receptors, which may lead to modulation of signaling pathways involved in inflammation and cell proliferation. This makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
Research Findings
Several studies have explored the biological activity of 5-Amino-DHNCA:
- In vitro Studies : Laboratory experiments have demonstrated that 5-Amino-DHNCA exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, cytotoxicity assays revealed that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division .
- Case Studies : In a notable case study, researchers investigated the effects of 5-Amino-DHNCA on prostate cancer cell lines, finding that it effectively reduced DHT levels, thereby slowing down tumor growth .
- Synthesis and Derivatives : The synthesis of 5-Amino-DHNCA can be achieved through multiple methods, allowing for the creation of various derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| This compound | Contains an amino and carboxylic acid group | Inhibits 5α-reductase; potential anti-cancer effects |
| 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid | Similar naphthalene structure | Significant enzyme inhibition in metabolic pathways |
| Other Naphthalene Derivatives | Varying functional groups | Diverse applications in medicinal chemistry |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid, and how can purity be maximized?
- Methodological Answer :
-
Multi-step synthesis : Begin with a naphthalene precursor (e.g., 3,4-dihydronaphthalene) and introduce the carboxylic acid group via Friedel-Crafts acylation, followed by amination using nitration/reduction or direct substitution .
-
Purification : Use recrystallization in ethanol/water mixtures to isolate the product, leveraging solubility differences. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
-
Yield Optimization : Monitor reaction intermediates with TLC (silica gel, UV visualization) and adjust stoichiometry of reducing agents (e.g., Pd/C for catalytic hydrogenation) .
Table 1 : Example Reaction Conditions for Analogue Compounds
Step Reagents/Conditions Yield (%) Purity (HPLC) Acylation AlCl₃, chloroacetic acid, 80°C 65-70 ≥95% Nitration HNO₃/H₂SO₄, 0°C 50-60 ≥90% Reduction H₂/Pd-C, ethanol, RT 75-80 ≥98%
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5-8.5 ppm) and amine protons (δ 5.5-6.5 ppm). Confirm dihydronaphthalene saturation via coupling constants .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and amine N-H bends (~1600 cm⁻¹).
- Mass Spectrometry : Employ ESI-MS in positive ion mode to detect [M+H]⁺ peaks and validate molecular weight .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
-
Variable Selection : Test temperature, catalyst loading, and solvent polarity as factors. Use a 2³ factorial design to assess main effects and interactions .
-
Data Analysis : Apply ANOVA to identify statistically significant parameters (e.g., temperature impacts yield by 20%, p < 0.05).
-
Case Study : For a similar naphthalene derivative, optimizing solvent (DMF vs. THF) increased yield from 55% to 78% under reflux .
Table 2 : Example Factorial Design Matrix for Reaction Optimization
Run Temp (°C) Catalyst (%) Solvent Yield (%) 1 60 5 DMF 72 2 80 10 THF 85 3 60 10 DMF 68
Q. How should researchers address contradictions in catalytic activity data across studies?
- Methodological Answer :
- Theoretical Frameworks : Reconcile discrepancies using mechanistic hypotheses (e.g., steric hindrance vs. electronic effects in amination) .
- Data Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid) to identify trends in substituent effects .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or COMSOL to model electron density maps and predict nucleophilic/electrophilic sites. For example, the amino group shows higher electron density (Fukui index = 0.15), favoring electrophilic substitution .
- Machine Learning : Train models on PubChem data to forecast reaction outcomes (e.g., SVM classifiers for predicting coupling reactions with 85% accuracy) .
- Case Study : AI-driven simulations reduced trial runs by 40% in optimizing a naphthalene derivative’s Suzuki-Miyaura coupling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
